60-Fold Potency Enhancement in Factor Xa Inhibition: 7-Fluoroindazole vs. Unsubstituted Indazole
In a direct head-to-head comparison within the same chemical series, 7-fluoroindazole derivatives 25a and 25c exhibited approximately 60-fold greater factor Xa inhibitory potency compared to the corresponding unsubstituted indazole analogs 25b and 25d. The ΔΔG was calculated as ~2.4 kcal/mol. The 7-fluoro atom forms a specific hydrogen bond with the backbone N–H of Gly216 (2.9 Å) as confirmed by X-ray co-crystallography, replacing the carbonyl oxygen of an amide group found in earlier inhibitors [1].
| Evidence Dimension | Factor Xa inhibitory potency (fold difference) |
|---|---|
| Target Compound Data | 7-fluoroindazole derivatives 25a and 25c |
| Comparator Or Baseline | Indazole derivatives 25b and 25d |
| Quantified Difference | ~60-fold greater potency; ΔΔG ≈ 2.4 kcal/mol |
| Conditions | Enzymatic assay; co-crystal structure of 7-fluoroindazole 51a with factor Xa |
Why This Matters
The 60-fold potency differential validates the non-negotiable requirement for the 7-fluoroindazole core when synthesizing or optimizing factor Xa inhibitors—substituting with a non-fluorinated indazole will result in unacceptable potency loss.
- [1] Lee YK, et al. 7-fluoroindazoles as potent and selective inhibitors of factor Xa. J Med Chem. 2008;51(2):282-97. PMID: 18159923. View Source
